Z-Glu(OtBu)-OH
Description
Significance of Protecting Groups in Organic Synthesis
In the multi-step synthesis of complex molecules, chemists often encounter the challenge of selectively modifying one specific functional group in the presence of others that are equally or more reactive. numberanalytics.comslideshare.net Protecting groups provide a crucial solution to this problem by temporarily masking the reactivity of certain parts of a molecule. numberanalytics.com This allows for controlled, step-by-step construction of intricate molecular architectures. numberanalytics.com
The journey of a multi-step organic synthesis is akin to a carefully choreographed dance, where each step must be executed with precision to arrive at the desired product. Protecting groups act as the choreographers, dictating which functional groups react and which remain dormant. wikipedia.org In the absence of protecting groups, a reagent intended to modify one part of a molecule could indiscriminately react with other sensitive functionalities, leading to a mixture of undesired products and a significantly lower yield of the target compound. ddugu.ac.in For instance, in the synthesis of delicate organic compounds, specific molecular components may not withstand the necessary reagents or chemical environments, necessitating their protection. wikipedia.org
Overview of Amino Acid Derivatives in Peptide Chemistry
Peptides are chains of amino acids linked together by amide bonds. The chemical synthesis of peptides is a foundational technology in biochemistry, drug discovery, and materials science. openaccessjournals.com Central to this process is the use of amino acid derivatives where the reactive amino and side-chain functional groups are protected. nih.gov
The concept of using protecting groups in synthesis was recognized by Emil Fischer in his work on carbohydrates. researchgate.net However, the era of modern peptide synthesis was truly ushered in by the pioneering work of Max Bergmann and Leonidas Zervas in 1932 with the development of the benzyloxycarbonyl (Z or Cbz) protecting group. nih.govbachem.com This was the first readily removable group for the temporary protection of the α-amino group of an amino acid, a critical step to prevent the uncontrolled polymerization of the amino acid during activation for peptide bond formation. researchgate.netnih.gov Early solid-phase peptide synthesis (SPPS) methodologies, developed by Bruce Merrifield, utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection in conjunction with benzyl-based side-chain protecting groups. nih.govpeptide.com
Modern peptide synthesis has evolved to include a diverse array of protecting groups and synthetic strategies. The most prevalent method is solid-phase peptide synthesis (SPPS), which allows for the rapid and efficient assembly of peptide chains. eurekaselect.comwikipedia.org Two main strategies dominate the field: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies. eurekaselect.com The choice of strategy dictates the types of protecting groups used for the α-amino group and the side chains of the amino acids. These protected amino acids, often referred to as building blocks, are the fundamental units from which peptides are constructed. peptanova.deresearchgate.net The development of novel building blocks, including those with non-natural amino acids, has expanded the accessible chemical space for creating peptides with enhanced stability and novel biological activities. openaccessjournals.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMODRZPPBZPPB-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3886-08-6 | |
| Record name | 5-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl N-((phenylmethoxy)carbonyl)-L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-butyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Methodological Advancements of Z Glu Otbu Oh
Established Synthetic Pathways for Z-Glu(OtBu)-OH
The established pathways for synthesizing this compound hinge on two primary protection steps: the esterification of the side-chain carboxyl group and the carbamation of the alpha-amino group.
To prevent the side-chain carboxyl group of glutamic acid from participating in unintended reactions during peptide coupling, it is protected as an ester. The tert-butyl ester is particularly advantageous due to its stability under various conditions and its facile removal with mild acids. researchgate.net
Several methods have been established for the formation of the γ-tert-butyl ester of glutamic acid. A prevalent technique involves the acid-catalyzed addition of isobutylene (B52900) to the amino acid. google.com In this process, glutamic acid is reacted with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. google.comthieme-connect.com Another common approach is the direct esterification using tert-butanol, often facilitated by reagents like boron trifluoride diethyl etherate. researchgate.net Transesterification is also a viable method, where glutamic acid is reacted with tert-butyl acetate (B1210297) under acidic conditions, for instance, with perchloric acid as a catalyst. google.com A newer method involves using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can directly afford tert-butyl esters from free amino acids. thieme-connect.com
Table 1: Methodologies for tert-Butyl Ester Formation
| Method | Key Reagents | Catalyst | General Conditions |
|---|---|---|---|
| Isobutylene Addition | Isobutylene | Sulfuric Acid (H₂SO₄) or PTSA | Reaction with amino acid in an organic solvent. google.com |
| Direct Esterification | tert-Butanol | Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | Reaction with protected amino acids. researchgate.net |
| Transesterification | tert-Butyl Acetate | Perchloric Acid (HClO₄) | Reaction with glutamic acid at moderate temperatures. google.com |
The benzyloxycarbonyl (Z or Cbz) group is a classical and widely used protecting group for the α-amino functionality in solution-phase peptide synthesis. peptide.com Its introduction prevents the amino group from acting as a nucleophile and forming unwanted polymers during the activation of the carboxyl group. researchgate.net
The most common method for introducing the Z-group is through the reaction of the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. masterorganicchemistry.com This reaction is typically performed in a mixed aqueous-organic solvent system, with a mild base like sodium carbonate or triethylamine (B128534) to neutralize the hydrochloric acid formed as a byproduct. google.commasterorganicchemistry.com Alternatively, other reagents such as N-(benzyloxycarbonyloxy)succinimide (Z-OSu) can be used, which react with the amino group to form the protected amino acid. google.com The Z-group is stable to a wide range of conditions but can be readily removed by catalytic hydrogenation, a mild process that does not affect most other protecting groups, including the tert-butyl ester. masterorganicchemistry.comorganic-chemistry.org
Table 2: Conventional Methods for Z-Group Introduction
| Reagent | Base | Typical Solvent | Key Features |
|---|---|---|---|
| Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate, Triethylamine | Dioxane/Water, DMF | Standard Schotten-Baumann conditions. google.commasterorganicchemistry.com |
| N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) | Triethylamine (Et₃N) | Dimethylformamide (DMF) | Used for coupling with the free amine of the amino acid ester. google.com |
N-alpha-Benzyloxycarbonyl (Z) Protection Strategies
Advanced Synthetic Methodologies for this compound Derivatives
While this compound is a final product for use as a building block, its synthesis and subsequent use in creating larger peptide intermediates are central to its application.
This compound is a cornerstone building block for the solution-phase synthesis of peptides. peptide.com In this strategy, peptide chains are elongated in solution by coupling protected amino acid derivatives. A common technique is the mixed anhydride (B1165640) procedure, where this compound is reacted with isobutyl chloroformate at low temperatures (e.g., -15°C) to form a reactive mixed anhydride. prepchem.com This activated intermediate is then coupled with the free amino group of another amino acid or peptide ester to form a new peptide bond. google.comprepchem.com Another widely used method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) often in combination with an additive like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate amide bond formation while minimizing racemization. More modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed for efficient acylation. hzdr.de These solution-phase techniques allow for the synthesis of complex peptide fragments which can be purified at each step. google.com
Table 3: Solution-Phase Coupling of this compound
| Coupling Method | Activating Agent | Additive (if any) | Application |
|---|---|---|---|
| Mixed Anhydride | Isobutyl Chloroformate | N-Methylmorpholine (NMM) | Stepwise chain elongation. prepchem.com |
| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (HOSu) | Fragment condensation. |
| Modern Reagents | HATU | Diisopropylethylamine (DIPEA) | Acylation of alcohols or amines. hzdr.de |
Catalytic Approaches in this compound Synthesis
The synthesis of this compound itself involves several catalytic steps. One common route begins with the protection of the α-amino group of glutamic acid with a benzyloxycarbonyl (Z) group. This is often achieved by reacting glutamic acid with benzyl chloroformate in the presence of a base. thieme-connect.de
The subsequent esterification of the γ-carboxyl group with a tert-butyl group can be accomplished through acid-catalyzed addition of isobutene. thieme-connect.degoogle.com Catalysts such as 4-toluenesulfonic acid are used in this step. thieme-connect.de Another approach involves the catalytic hydrogenation to remove a benzyl ester protecting group, which can be a precursor in the synthesis. For instance, Z-Glu(OtBu)-OBzl can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield this compound. thieme-connect.deprepchem.com
Enzymatic or lipase-facilitated regioselective hydrolysis can also be employed in the synthesis of related glutamic acid derivatives, showcasing the versatility of catalytic methods in this area of chemistry. google.com
Regioselective Synthesis Strategies for Glutamic Acid Derivatives
Achieving regioselectivity—the ability to react with a specific functional group in a molecule with multiple reactive sites—is a key challenge in the synthesis of glutamic acid derivatives like this compound. The goal is to selectively protect the γ-carboxyl group as a tert-butyl ester while leaving the α-carboxyl group free.
One strategy involves a one-pot procedure where unprotected glutamic acid is first tert-butylated using isobutene and an acid catalyst. thieme-connect.de This results in a mixture of mono-tert-butyl esters. Subsequent protection of the amino group with an Fmoc group, for example, allows for the isolation of the desired Fmoc-Glu(OtBu)-OH through selective crystallization. thieme-connect.de
Another approach utilizes cyclic intermediates. For instance, boroxazolidinones can be formed from glutamic acid, which then direct the esterification to the desired carboxyl group. thieme-connect.de The oxazolidinone ring, formed from the amino group and the α-carboxyl group, can be opened after the side chain has been esterified. thieme-connect.de Research has also explored the acylation of cyclic 1,3-diketones with the side-chain carboxyl group of protected glutamic acid to create novel amino acid surrogates. researchgate.net
Purification and Isolation Techniques for this compound
After synthesis, this compound must be purified to remove byproducts and unreacted starting materials.
Chromatography is a primary method for purifying this compound and related peptide intermediates. rsc.orgnih.gov
Column Chromatography on Silica (B1680970) Gel : This is a common technique used in the purification process. The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. rsc.org Different components of the mixture travel through the column at different rates, allowing for their separation. For example, after a reaction, the product can be purified by column chromatography using a gradient of methanol (B129727) in ethyl acetate. rsc.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a powerful analytical and preparative technique for purifying peptides and their derivatives. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This method is particularly effective for separating closely related compounds.
Solid-Phase Extraction (SPE) : SPE is another chromatographic technique used for purification. nih.gov It can be used to separate the desired product from impurities based on their physical and chemical properties. Reversed-phase SPE (RP-SPE) is often used for purifying synthetic peptides and their building blocks. nih.gov
Crystallization is also a key isolation technique. After chromatographic purification, the fractions containing the pure product can be combined, the solvent evaporated, and the product crystallized. thieme-connect.de For instance, Fmoc-Asp/Glu(OtBu)-OH derivatives can be isolated by crystallization from a mixture of dichloromethane (B109758) and petroleum ether. thieme-connect.de
Crystallization and Precipitation Protocols
The purification of this compound, a crucial step to ensure its suitability for subsequent applications like peptide synthesis, typically culminates in crystallization or precipitation to isolate the compound as a solid. While detailed, publicly available protocols specifically for this compound are not extensively documented, purification procedures for related compounds and its solubility characteristics provide insight into effective methods. The compound is generally obtained as a white powder or solid. biocrick.comsigmaaldrich.com
Protocols often involve the removal of solvents under reduced pressure following a reaction or chromatographic purification. For instance, in syntheses where this compound is used as a reagent, reaction products are often isolated as solids after solvent evaporation. rsc.org The choice of solvent is critical for effective crystallization. This compound exhibits solubility in a range of organic solvents, including ethyl acetate, dichloromethane, chloroform, acetone, and DMSO. biocrick.com This solubility profile allows for crystallization to be induced by adding an "anti-solvent" in which the compound is insoluble, such as hexanes or pentanes, to a concentrated solution of the product. rsc.org This technique, known as anti-solvent crystallization, is a common practice for purifying protected amino acids.
The process generally involves dissolving the crude this compound in a minimal amount of a suitable solvent (like ethyl acetate) and then slowly adding a non-solvent (like hexane) until turbidity is observed, indicating the onset of precipitation. Allowing the mixture to stand, often at reduced temperatures, facilitates the formation of crystals, which can then be collected by filtration, washed with the non-solvent to remove soluble impurities, and dried under vacuum.
| Solvent System Component | Role | Rationale / Example of Use |
| Solvents | ||
| Ethyl Acetate (EtOAc) | Primary Solvent | Used as a solvent for reaction and purification steps in syntheses involving this compound. rsc.org |
| Dichloromethane (CH₂Cl₂) | Primary Solvent | Listed as a solvent for this compound. biocrick.com |
| Acetone | Primary Solvent | The compound is soluble in acetone. biocrick.com |
| Dimethyl Sulfoxide (DMSO) | Primary Solvent | The compound is soluble in DMSO. biocrick.com |
| Anti-solvents (Non-solvents) | ||
| Hexanes / Pentanes | Precipitating Agent | Used to precipitate solids from organic solutions in related purification procedures. rsc.org |
Purity Assessment and Quality Control in this compound Production
Ensuring the high purity of this compound is paramount for its primary application in peptide synthesis, where impurities can lead to side reactions and the formation of undesired peptide sequences. Consequently, rigorous quality control measures are employed, typically combining spectroscopic and chromatographic techniques to confirm identity, structure, and purity. biocrick.comvwr.comgoogle.com Commercially available this compound is generally supplied with a purity level exceeding 98%. biocrick.comsigmaaldrich.comcapotchem.cn
Spectroscopic Characterization (NMR, MS)
Spectroscopic methods are fundamental for verifying the chemical structure and molecular weight of this compound. google.compeptide.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the compound's structural integrity. While specific spectral data is often proprietary, commercial suppliers list NMR as a standard quality control test. biocrick.combiocrick.com A ¹H NMR spectrum would confirm the presence of key structural motifs, including signals corresponding to the aromatic protons of the benzyloxycarbonyl (Z) group, the protons of the tert-butyl (OtBu) ester, and the characteristic protons of the glutamic acid backbone. Similarly, ¹³C NMR spectroscopy would verify the carbon framework of the molecule.
Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound. The expected molecular weight for its formula, C₁₇H₂₃NO₆, is 337.37 g/mol . peptide.com Techniques such as Electrospray Ionization (ESI) are used to determine the mass-to-charge ratio of the protonated molecule [M+H]⁺, providing precise confirmation of the molecular mass, a critical quality control checkpoint. biocrick.comrsc.orgbiocrick.com
| Parameter | Value / Method | Source(s) |
| Molecular Formula | C₁₇H₂₃NO₆ | biocrick.compeptide.com |
| Molecular Weight | 337.37 g/mol | peptide.comnih.gov |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) | biocrick.combiocrick.com |
| Molecular Weight Confirmation | Mass Spectrometry (MS) | biocrick.combiocrick.com |
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary analytical method for quantifying the purity of this compound. biocrick.comvwr.comgoogle.com This technique separates the target compound from any impurities, such as starting materials, by-products from the synthesis, or stereoisomers. Reverse-phase HPLC is commonly utilized, where the compound is eluted from a nonpolar stationary phase with a polar mobile phase. The purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.
Suppliers and manufacturing patents consistently report purity levels determined by HPLC to be very high, often exceeding 98% and in some cases reaching over 99%. biocrick.comcapotchem.cnruifuchemical.comgoogle.com This level of purity is essential to prevent the incorporation of incorrect amino acid derivatives during automated or manual peptide synthesis.
| Reported Purity (by HPLC) | Source |
| >98.5% | ruifuchemical.com |
| >98% | biocrick.comcapotchem.cn |
| ≥98.0% | vwr.com |
| 99.4% | google.com |
| 99.2% - 99.7% | google.com |
Reactivity and Transformation Studies of Z Glu Otbu Oh
Cleavage Mechanisms of Protecting Groups in Z-Glu(OtBu)-OH
The utility of this compound in peptide synthesis is largely due to the orthogonal nature of its protecting groups, meaning they can be removed under different conditions without affecting each other. masterorganicchemistry.com This allows for precise manipulation of the peptide chain during synthesis.
The tert-butyl (tBu) ester is a widely employed protecting group for the side-chain carboxyl function of glutamic acid. acs.org Its primary characteristic is its stability under basic and nucleophilic conditions, while being susceptible to cleavage under acidic conditions. acs.org This acid-labile nature is a cornerstone of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). acs.org
Trifluoroacetic acid (TFA) is the most common reagent for the removal of the tert-butyl ester. acs.orgpeptide.com In SPPS, a final cleavage cocktail, typically containing a high concentration of TFA (e.g., 90-95%), is used to deprotect the tBu group and cleave the synthesized peptide from the resin support. acs.orguniversiteitleiden.nl The mechanism involves the protonation of the ester oxygen by the strong acid, followed by the elimination of the stable tert-butyl cation.
While TFA is highly effective, other acidic conditions can also cleave the tBu group, including hydrogen chloride (HCl), sulfuric acid (H₂SO₄), and various Lewis acids like zinc bromide (ZnBr₂) and ferric chloride (FeCl₃). acs.orgnih.gov The choice of acid can be tailored for specific synthetic strategies, particularly when selective deprotection is required in the presence of other acid-sensitive groups. acs.org
| Reagent | Typical Conditions | Application | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 90-95% in a cocktail with scavengers (e.g., H₂O, TIS) | Final cleavage in Fmoc-SPPS | acs.orguniversiteitleiden.nl |
| Ferric Chloride (FeCl₃) | FeCl₃ in dichloromethane (B109758) (DCM) | On-resin selective deprotection | acs.orgnih.gov |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in dichloromethane (DCM) | Selective deprotection | acs.org |
The benzyloxycarbonyl (Z) group is a classic amine protecting group, often used in solution-phase peptide synthesis and for the protection of the lysine (B10760008) side chain. masterorganicchemistry.combachem.com Its removal is most commonly and cleanly achieved through catalytic hydrogenation, a process known as hydrogenolysis. masterorganicchemistry.comgoogle.com
Hydrogenolysis of the Z group involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), in the presence of a hydrogen source. masterorganicchemistry.comgoogle.com The reaction proceeds under neutral pH and at room temperature, making it a very mild deprotection method. masterorganicchemistry.comorganic-chemistry.org The process involves the cleavage of the carbon-oxygen bond of the benzyl (B1604629) group, releasing the free amine, toluene, and carbon dioxide.
This method is highly selective and compatible with many other protecting groups, including the acid-labile tert-butyl ester, which remains intact under these conditions. researchgate.net This orthogonality is crucial for fragment condensation strategies in peptide synthesis. google.com
| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| 10% Palladium on Carbon (Pd/C) | H₂ gas | Methanol (B129727) (MeOH), DMF | Room temperature, atmospheric pressure | masterorganicchemistry.comgoogle.com |
| Palladium on Barium Sulfate (Pd/BaSO₄) | H₂ gas | Methanol (MeOH) | Room temperature, atmospheric pressure | google.com |
| Palladium on Carbon (Pd/C) | Ammonium formate | Methanol (MeOH) or DMF | Catalytic Transfer Hydrogenation | researchgate.net |
Hydrogenolysis of the Benzyloxycarbonyl (Z) Group
Coupling Reactions Involving this compound in Peptide Bond Formation
For this compound to participate in peptide bond formation, its free α-carboxyl group must be activated. This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide.
A variety of reagents and methods have been developed to activate the carboxyl group for efficient and racemization-free peptide bond formation.
One common approach is the formation of a mixed anhydride (B1165640). google.comgoogle.com For example, reacting this compound with isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM) generates a highly reactive mixed anhydride that readily couples with an amino component. google.comgoogle.com
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are also widely used. These reagents facilitate the formation of an active ester intermediate, which then reacts with the amine. More modern uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer high efficiency and are frequently employed in both solution and solid-phase synthesis. google.comresearchgate.net These coupling agents, often used with a base like diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive acyl-uronium species. google.com
Another strategy involves the pre-formation of active esters, such as N-hydroxysuccinimide (OSu) esters. For instance, Z-Glu(OtBu)-OSu can be prepared and then used for coupling. google.com
| Activation Method | Reagents | Key Intermediate | Reference |
|---|---|---|---|
| Mixed Anhydride | Isobutyl chloroformate, N-methylmorpholine (NMM) | Mixed carbonic anhydride | google.comgoogle.com |
| Carbodiimide | DCC/HOBt or EDC/HOBt | O-acylisourea/Active ester | google.com |
| Uronium Salt | HATU/DIPEA or HBTU/DIPEA | Acyl-uronium species/Aminium salt | google.comresearchgate.net |
| Active Ester | N-hydroxysuccinimide (NHS) | NHS ester | google.com |
Activation Strategies for Carboxyl Coupling
Phosphonium/Uronium Salt Reagents (e.g., HBTU, TBTU)
Phosphonium and uronium/guanidinium salt-based reagents are another class of highly efficient coupling agents used in peptide synthesis with this compound. thieme-connect.de Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are known for their rapid reaction times and high coupling yields, with a reduced risk of racemization compared to carbodiimides alone. thieme-connect.detradekorea.com
These reagents react with the carboxyl group of this compound in the presence of a tertiary base, such as diisopropylethylamine (DIPEA), to form an activated HOBt or HOAt ester in situ. This activated species then reacts with the amine component to form the peptide bond. thieme-connect.de HBTU and TBTU have been widely employed in the solid-phase peptide synthesis (SPPS) of complex peptides where this compound is one of the building blocks. thieme-connect.de For example, in the synthesis of a fragment of oCRF, TBTU was used as the coupling reagent for incorporating Fmoc-Glu(OtBu)-OH. thieme-connect.de Similarly, HBTU has been utilized in the synthesis of bacitracin A, where Fmoc-D-Glu(OtBu)-OH was a component.
Interactive Table: Phosphonium/Uronium Salt-Mediated Coupling of this compound Derivatives
| Amino Acid Derivative | Coupling Reagent | Base | Application | Reference |
| Fmoc-D-Glu(OtBu)-OH | HBTU | - | Solid-Phase Synthesis of Bacitracin A | |
| Fmoc-Glu(OtBu)-OH | TBTU | DIPEA | Solid-Phase Synthesis of oCRF | thieme-connect.de |
| Z-Glu-OtBu | HATU | TMP | Linker for Inverse Solid Phase Synthesis | google.com |
Nucleophilic Substitution Reactions of Ester Groups
The tert-butyl ester group of this compound is susceptible to nucleophilic substitution, primarily through hydrolysis under acidic conditions. This acid lability is a key feature, allowing for selective deprotection. cymitquimica.com The tert-butyl group can be cleaved by strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. peptide.comiris-biotech.de It is generally stable to mild basic conditions, such as those used for saponification of other ester types, and to catalytic hydrogenation. thieme-connect.de This orthogonality allows for the selective removal of other protecting groups, like the Z-group, while keeping the side-chain ester intact. thieme-connect.depeptide.com
Side-Chain Functionalization and Derivatization of this compound
The glutamic acid side chain offers a valuable site for modification, and the protected form, this compound, is a key starting point for such derivatizations.
Post-Deprotection Modifications
A common strategy involves the selective deprotection of the side-chain tert-butyl ester, followed by modification of the newly freed carboxylic acid. acs.org While the tert-butyl group is typically removed under strong acidic conditions, methods for its selective removal on a solid support without cleaving the peptide from an acid-labile resin are challenging but have been developed. acs.org For instance, the use of FeCl3 has been reported as an environmentally friendly method for the on-resin deprotection of the tert-butyl ester of glutamic acid residues. acs.orgnih.gov Once deprotected, the side-chain carboxyl group can be coupled with various amines or alcohols to introduce new functional groups. acs.org
Introduction of Diverse Functional Moieties
The side-chain of glutamic acid can be functionalized to introduce a wide array of chemical entities for various applications. This can be achieved after deprotection of the side-chain ester. acs.org For example, after selective removal of the tert-butyl group, the resulting carboxylic acid can be activated and coupled to other molecules, such as fluorescent labels, biotin, or polyethylene (B3416737) glycol (PEG) chains for bioconjugation purposes. In the synthesis of Semaglutide, a side chain containing AEEA (aminoethoxyethoxyacetic acid) linkers and a fatty acid is attached to a lysine residue, but similar principles of side-chain modification are broadly applicable.
Stability and Degradation Pathways of this compound
The stability of this compound is crucial for its storage and use in synthesis. The primary points of lability are the Z-group and the tert-butyl ester.
The benzyloxycarbonyl (Z) group is stable to mild acidic and basic conditions but can be removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid. peptide.comresearchgate.netug.edu.pl The tert-butyl ester is stable to catalytic hydrogenation and basic conditions but is readily cleaved by strong acids like TFA. thieme-connect.deacs.org Thermal stability studies on Z-protected glutamic acid have shown that at elevated temperatures (e.g., 170-180°C), degradation can occur, potentially leading to the formation of amines, olefins, and carbon dioxide. unl.edu Under typical peptide synthesis and storage conditions (2-8°C), the compound is relatively stable. iris-biotech.deiris-biotech.de
Interactive Table: Stability and Deprotection of this compound Protecting Groups
| Protecting Group | Stable To | Labile To | Reference |
| Benzyloxycarbonyl (Z) | Mild acid and base | Catalytic hydrogenolysis, Strong acids (HBr/AcOH, HF) | peptide.comresearchgate.net |
| tert-Butyl (tBu) Ester | Catalytic hydrogenolysis, Base | Strong acids (TFA, HCl, H2SO4), Lewis acids (FeCl3) | thieme-connect.deacs.org |
Factors Influencing Compound Stability
The stability of this compound is contingent upon several environmental and chemical factors. These primarily relate to the lability of its two main functional components: the N-terminal Benzyloxycarbonyl (Z) protecting group and the γ-carboxyl tert-butyl (OtBu) ester.
Key factors that influence the compound's stability include temperature, pH, and exposure to specific chemical reagents. The tert-butyl ester is notably sensitive to acidic conditions, which can cause its cleavage. thieme-connect.depeptide.com For instance, the OtBu group is readily removed by treatment with acids such as trifluoroacetic acid (TFA), hydrofluoric acid (HF), or methanesulfonic acid (MsOH). thieme-connect.desigmaaldrich.com
The Z-group, while more robust, is susceptible to removal via hydrogenolysis. thieme-connect.de The stability of the entire molecule is therefore dictated by the specific conditions to which it is exposed.
In solution, particularly under neutral aqueous conditions, derivatives of Glu(OtBu) have been observed to undergo degradation. acs.org This can involve the loss of the tert-butyl group and subsequent cyclization of the N-terminal amine onto the γ-carbonyl carbon, forming a pyroglutamyl species. acs.org This transformation renders the N-terminus unreactive in subsequent coupling reactions. acs.org
Long-term stability is highly dependent on storage conditions. Commercial suppliers provide varied recommendations, highlighting the compound's sensitivity. Storing the compound as a solid is generally preferred. Some suppliers suggest storage at refrigerated temperatures (2-8°C or 4°C), while others recommend freezing at -20°C for optimal shelf life. sigmaaldrich.comiris-biotech.deechemi.comiris-biotech.de The shelf life is generally cited as being around two years when stored appropriately. jylpharm.comalibaba.com For solutions, it is advised to prepare them fresh and store them in separate packages to prevent degradation from repeated freeze-thaw cycles. glpbio.com
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Source(s) |
|---|---|---|
| Ambient Storage | Room Temperature | sigmaaldrich.com |
| Refrigerated | 4°C | sigmaaldrich.com |
| Refrigerated | 2-8°C | iris-biotech.deiris-biotech.de |
| Frozen | -20°C | echemi.com |
| Stock Solutions (Short-term) | -20°C (use within 1 month) | glpbio.com |
| Stock Solutions (Long-term) | -80°C (use within 6 months) | glpbio.com |
Mitigation of Degradation Products in Synthesis and Assays
The formation of impurities and degradation products during the synthesis and use of this compound can be minimized through careful control of experimental conditions and the implementation of specific strategies.
During peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the acid-labile nature of the OtBu group is exploited for deprotection. However, the cleavage process generates tert-butyl cations, which are reactive electrophiles. peptide.com These cations can alkylate nucleophilic residues within a peptide chain, such as Tryptophan or Methionine, leading to undesired side products. peptide.comsigmaaldrich.com To prevent this, "scavengers" are added to the cleavage cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS) and dithioethane (DTE), which effectively trap the carbocations. peptide.comsigmaaldrich.com
In solution-phase synthesis, controlling the reaction environment is equally critical. The choice of coupling reagents, such as HATU, and the use of non-nucleophilic bases can reduce the risk of side reactions. google.com For instance, the use of this compound itself as a linker in inverse peptide synthesis has been shown to reduce the racemization of the first coupled amino acid residue. google.comgoogle.com After synthesis, purification via techniques like crystallization or chromatography is essential to remove any unreacted starting materials or byproducts. thieme-connect.de
When this compound or peptides containing Glu(OtBu) are used in biological assays, the potential for degradation must be considered. The formation of the pyroglutamyl species from the N-terminus is a significant degradation pathway that can occur even in neutral aqueous solutions, leading to loss of function. acs.org To mitigate this, it is recommended to:
Pre-purify the compound using methods like flash chromatography immediately before use in an assay to remove any existing degradation products.
Use orthogonal detection methods (e.g., fluorescence quenching, radiolabeling) that can distinguish the intact compound from its degradation products.
Ensure proper storage of stock solutions, including using aliquots to avoid freeze-thaw cycles and storing at low temperatures (-20°C or -80°C). glpbio.com
Table 2: Potential Degradation Products and Mitigation Strategies
| Degradation Product / Side Reaction | Causal Factor(s) | Mitigation Strategy | Source(s) |
|---|---|---|---|
| tert-Butylation of nucleophilic residues | Acid-catalyzed deprotection of OtBu group | Use of scavengers (e.g., TIS, DTE) in cleavage cocktails. | peptide.comsigmaaldrich.com |
| Pyroglutamate formation | N-terminal deprotection in aqueous media | Avoid prolonged exposure to neutral/protic conditions post-deprotection; use purified compound promptly. | acs.org |
| Racemization | Activation during peptide coupling | Use of appropriate coupling reagents and linkers (e.g., Z-Glu-OtBu linker). | google.comgoogle.com |
| Hydrolysis of tert-butyl ester | Strong acidic conditions, water | Control of pH; proper drying and storage. | thieme-connect.deacs.org |
Applications of Z Glu Otbu Oh in Advanced Chemical Research
Advanced Peptide Synthesis Methodologies
Z-Glu(OtBu)-OH is a cornerstone building block in modern peptide synthesis, utilized in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). bachem.compeptide.comgoogle.com The Z group, one of the oldest and most reliable Nα-protecting groups, and the acid-labile OtBu group provide an orthogonal protection strategy essential for constructing intricate peptide sequences. bachem.compeptide.com
This compound serves as a fundamental building block for creating complex peptide analogs. Its incorporation allows chemists to introduce a glutamic acid residue at a specific position within a peptide sequence while the side-chain carboxyl group remains protected. peptide.com This is critical for synthesizing peptides with non-natural sequences or complex architectures. For example, it has been used as a starting material in the synthesis of aza-peptide analogues, where a nitrogen atom replaces the α-carbon of an amino acid residue. nih.gov Research into protease inhibitors has employed this compound to synthesize tri-peptide hydrazides, which are key intermediates for these complex target molecules. nih.gov Furthermore, it has been utilized in the synthesis of urea-containing peptides targeting the Prostate Specific Membrane Antigen (PSMA), where it forms the initial residue attached to the solid-phase resin. brieflands.com
This compound is frequently employed in the synthesis of peptides with potential therapeutic applications. Its use is documented in the development of novel anti-HIV-1 peptides, where it served as one of the protected amino acid building blocks in the solid-phase synthesis of analogues of the HIV-1 integrase N-terminal domain. frontiersin.org Similarly, in the search for new treatments for tuberculosis, this compound was used to synthesize peptide analogues aimed at inhibiting the murein peptide ligase (Mpl), an essential enzyme in Mycobacterium tuberculosis. ucl.ac.uk It is also a key component in the synthesis of analogues of Glucagon-Like Peptide-1 (GLP-1), a hormone used in diabetes treatment, particularly in the creation of complex azapeptide versions. biorxiv.org
| Therapeutic Area | Application of this compound | Research Focus |
| Virology (HIV) | Building block for synthesizing HIV-1 integrase peptide analogues. frontiersin.org | Development of novel antiretroviral agents. frontiersin.org |
| Infectious Disease (TB) | Used to synthesize peptide fragments and analogues to target Mpl enzyme. ucl.ac.uk | Discovery of new anti-tuberculosis drugs with novel mechanisms. ucl.ac.uk |
| Metabolic Disease | Component in the automated solid-phase synthesis of azapeptide GLP-1 analogues. biorxiv.org | Creation of more stable and effective therapeutics for type 2 diabetes. biorxiv.org |
| Oncology | Used in synthesizing urea-based inhibitors of Prostate Specific Membrane Antigen (PSMA). brieflands.com | Development of targeted diagnostics and therapeutics for prostate cancer. brieflands.com |
Understanding how peptides bind to their receptors is fundamental for drug design, and this compound is a valuable tool in this exploration. It is used to synthesize specific peptide fragments of larger proteins to identify the key residues involved in receptor binding. mdpi.com For example, Fmoc-Glu(OtBu)-OH, a closely related derivative used in the now-dominant Fmoc-SPPS strategy, is used to synthesize fragments of Epidermal Growth Factor (EGF) to map its interactions with the EGFR. mdpi.com Similarly, phosphopeptides containing glutamic acid residues have been synthesized using this compound's Fmoc-protected counterpart to investigate binding to the SH2 domain of the Src tyrosine kinase, a key component in cellular signaling pathways implicated in cancer. nih.govnih.gov
Drug Design and Discovery Research
Beyond its role in peptide synthesis, this compound is a versatile intermediate in broader drug design and discovery programs. smolecule.com Its structure allows it to serve as a scaffold or starting material for molecules that are not strictly peptides but are designed to mimic them (peptidomimetics).
This compound is a key player in the rational design of small molecule inhibitors and agonists that mimic natural peptides. It enables scientists to probe structure-activity relationships (SAR), leading to the refinement of lead compounds with improved efficacy and selectivity. For instance, it was a crucial starting material in the synthesis of phosphopeptide mimics designed to inhibit the SH2 domain of STAT3, a protein implicated in cancer cell survival and proliferation. nih.gov In another study, this compound was a reactant in the multi-step synthesis of peptide aldehydes and ketones designed as selective protease inhibitors. nih.gov Its use extends to the creation of integrin agonists, where cyclopeptides containing the LDV recognition motif were synthesized to find molecules capable of activating the α4β1 integrin, a potential therapeutic strategy. acs.org
Structure-Activity Relationship (SAR) Studies
The protected nature of this compound allows for its specific placement within a larger molecule. The OtBu group prevents the side-chain carboxylate from participating in unwanted reactions during synthesis, ensuring that the final product has the intended structure. Following synthesis, the protecting groups can be selectively removed to reveal the free glutamic acid residue, allowing for the assessment of its contribution to the molecule's activity.
For instance, in the development of inhibitors for enzymes like the 20S proteasome, derivatives of this compound have been used to synthesize a series of peptide aldehydes. mdpi.com By creating analogues with variations in the amino acid sequence, researchers can determine the optimal structural requirements for potent and selective inhibition. A study on novel peptide aldehyde inhibitors of the 20S proteasome demonstrated that compounds such as Cbz-Glu(OtBu)-Phe-Leucinal and Cbz-Glu(OtBu)-Leu-Leucinal exhibited significantly enhanced activity compared to known inhibitors. mdpi.com This highlights the role of the glutamic acid moiety in the inhibitor's binding and efficacy.
Table 1: Examples of this compound Derivatives in SAR Studies
| Compound/Derivative | Research Focus | Key Finding | Reference |
| Cbz-Glu(OtBu)-Phe-Leucinal | 20S Proteasome Inhibition | Enhanced inhibitory activity compared to standard inhibitors. | mdpi.com |
| Cbz-Glu(OtBu)-Leu-Leucinal | 20S Proteasome Inhibition | Demonstrated the importance of the glutamic acid residue in the P3 position for activity. | mdpi.com |
| Glutamine mimics in phosphopeptides | Targeting the SH2 Domain of Stat3 | Investigated the role of glutamine mimics in binding affinity. | nih.gov |
Engineering Drugs with Enhanced Pharmacokinetic Attributes
A significant challenge in drug development is optimizing the pharmacokinetic profile of a lead compound, which includes its absorption, distribution, metabolism, and excretion (ADME). This compound can be utilized to engineer drugs with improved pharmacokinetic properties.
The incorporation of a glutamic acid residue can modify a drug's solubility, a key factor influencing its absorption and distribution. For example, adding a hydrophilic amino acid like glutamic acid can increase the water solubility of a drug, potentially improving its bioavailability. mdpi.com
Furthermore, modifying peptide-based drugs with non-natural amino acids or specific protecting groups can enhance their stability against enzymatic degradation in the body. The Z and OtBu groups of this compound can sterically hinder the approach of proteases, thereby increasing the drug's half-life in circulation. A study on glutathione (B108866) analogues showed that modifications to the constituent amino acids could significantly improve resistance to enzymatic degradation and enhance oral bioavailability. mdpi.com This principle can be extended to drugs engineered using this compound.
Development of Prodrugs
This compound is a valuable component in the design and synthesis of prodrugs. google.com Prodrugs are inactive or less active drug precursors that are converted into the active drug form within the body, often at the target site. This approach can improve drug delivery, reduce side effects, and enhance therapeutic efficacy.
The glutamic acid side chain of this compound can serve as a point of attachment for a drug molecule, creating a temporary linkage that is designed to be cleaved by specific enzymes at the desired location. For instance, a drug can be esterified to the side-chain carboxyl group. Once the prodrug reaches its target, endogenous esterases can hydrolyze the ester bond, releasing the active drug.
A patent for peptide prodrugs describes the use of this compound in the synthesis of molecules designed to be transported across cell membranes by peptide transport systems. google.com This targeted delivery mechanism can increase the concentration of the drug at the site of action, thereby improving its effectiveness and minimizing systemic toxicity. google.com The synthesis of these prodrugs often involves coupling the drug to the amino acid, a process where the protecting groups of this compound are crucial for directing the reaction to the desired functional group.
Applications in Targeted Therapy
Targeted therapy is a cornerstone of modern medicine, aiming to deliver therapeutic agents specifically to diseased cells or tissues while sparing healthy ones. This compound plays a role in the development of targeted therapies, particularly in the construction of targeting moieties and drug-linker conjugates. google.commdpi.com
For example, peptides containing glutamic acid residues can be designed to bind with high affinity to specific receptors that are overexpressed on the surface of cancer cells. This compound is used in the solid-phase or liquid-phase synthesis of such targeting peptides. mdpi.com
In the field of antibody-drug conjugates (ADCs), this compound can be part of the linker that connects a potent cytotoxic drug to a monoclonal antibody. The antibody directs the ADC to the tumor cell, and upon internalization, the linker is cleaved to release the drug. The design of these linkers is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cell. The inclusion of glutamic acid in the linker can influence its hydrophilicity and cleavage characteristics. researchgate.net
Chemical Biology Investigations
This compound is an important reagent in chemical biology, a field that uses chemical tools to study and manipulate biological systems. Its applications in this area are diverse, ranging from the synthesis of probes to investigate protein interactions to the elucidation of enzyme functions.
Probing Protein-Protein Interactions
Understanding protein-protein interactions (PPIs) is crucial for deciphering cellular signaling pathways and disease mechanisms. This compound can be used to synthesize peptides and peptide mimetics that can either disrupt or stabilize specific PPIs. By incorporating this protected amino acid, researchers can create tools to study the functional consequences of modulating these interactions.
For instance, peptides designed to mimic the binding interface of a protein can be synthesized using this compound. These synthetic peptides can compete with the natural binding partner, allowing researchers to study the role of the PPI in a cellular process. Chemical cross-linking strategies, often used to identify interacting proteins, can also benefit from the use of specifically designed peptides containing reactive groups introduced via modified amino acids. ucsf.edu
Elucidation of Enzyme Mechanisms
This compound is instrumental in the synthesis of substrates, inhibitors, and probes used to investigate the mechanisms of enzymes. By creating modified substrates where the glutamic acid residue is altered, researchers can probe the active site of an enzyme and understand its substrate specificity.
Fluorogenic substrates are particularly useful for studying enzyme kinetics. For example, a fluorogenic substrate for transglutaminase 2, Z-Glu(HMC)-Gly-OH, was synthesized using a derivative of this compound. hzdr.deresearchgate.net The cleavage of this substrate by the enzyme results in the release of a fluorescent molecule, allowing for the real-time monitoring of enzyme activity. Such assays are invaluable for screening potential enzyme inhibitors and for detailed kinetic analysis. The synthesis of these specialized substrates relies on the precise control of chemical reactions afforded by protected amino acids like this compound.
Fabrication of Stable Probes for Active Site Targeting
The integration of this compound into peptide structures is a key strategy for creating stable probes designed to target the active sites of enzymes and proteins. These probes are instrumental in chemical biology for investigating protein-protein interactions and enzyme mechanisms. By incorporating this derivative, researchers can synthesize inhibitors and substrates that mimic natural peptides, allowing for detailed exploration of enzyme function and structure-activity relationships.
For instance, research into glutamate (B1630785) carboxypeptidase II (GCPII), also known as NAALADase, has utilized derivatives like Fmoc-Glu(OtBu)-OH in the solid-phase synthesis of potent urea-based inhibitors. brieflands.com These synthetic probes are designed to bind with high affinity to the enzyme's active site, enabling studies on its role in neurological disorders and its potential as a therapeutic target. brieflands.com The synthesis process involves loading Fmoc-Glu(OtBu)-OH onto a resin, followed by a series of controlled reactions to build the complex inhibitor structure. brieflands.com This approach highlights the compound's utility in constructing sophisticated molecular tools for probing enzymatic function.
Table 1: Research Findings in Active Site Probe Development
| Probe/Inhibitor Class | Target Enzyme | Research Focus | Key Role of Glu(OtBu) Derivative |
|---|---|---|---|
| Urea-Based Inhibitors | Glutamate Carboxypeptidase II (GCPII) | Development of active site probes for efficacy as analgesic agents. brieflands.com | Served as the foundational unit (as Fmoc-Glu(OtBu)-OH) loaded onto a resin for solid-phase synthesis of the inhibitor. brieflands.com |
| Dipeptidic Fluorogenic Substrates | Transglutaminase (TG2) | Synthesis of water-soluble substrates to study enzyme activity. researchgate.net | Used as a precursor (Z-Glu-Gly-OtBu) for esterification with an umbelliferone (B1683723) derivative to create the final fluorogenic substrate. researchgate.net |
Studies in Neuroscience Research
In the field of neuroscience, this compound and its analogs are valuable for synthesizing peptides and conjugates to study and modulate neurological processes. Glutamic acid is a primary excitatory neurotransmitter in the mammalian brain, making its derivatives essential for creating tools to investigate neurological pathways and diseases. google.com
One significant application is in enhancing the delivery of therapeutic agents across the blood-brain barrier (BBB). Researchers have synthesized conjugates of the anti-cancer drug Camptothecin (CPT) with glutamate (CPT-Glu) using Boc-L-Glu(OtBu)-OH. nih.gov This conjugation aimed to improve the drug's solubility and transport into the brain, a critical challenge in treating brain tumors. nih.gov The synthesis involves an ester bond formation between the glutamate derivative and the drug, followed by deprotection. nih.gov Furthermore, this compound derivatives have been used in the synthesis of peptide-based proteasome inhibitors studied for their effects on inducing apoptosis in various cell types, a process relevant to neurodegenerative disease research. researchgate.net The compound is also a component in the synthesis of peptides used for neurotoxicity studies related to conditions like Alzheimer's disease. medsci.org
Bioconjugation Chemistry
Bioconjugation chemistry relies on the precise and stable linking of different molecular entities, and this compound is a key reagent in this domain. Its bifunctional nature, with a free α-carboxyl group for coupling and a protected side-chain, makes it an ideal component for creating complex biomolecules. chemicalbook.combiocrick.commedchemexpress.com
This compound and its Fmoc-protected counterpart, Fmoc-Glu(OtBu)-OH, serve as highly versatile linkers and modifiers for attaching various groups to peptides and proteins. This application is crucial for altering the properties of biomolecules, such as their stability, solubility, or biological activity. In the development of novel cancer therapies, Fmoc-Glu(OtBu)-OH has been employed as a linker to conjugate the chemotherapy drug paclitaxel (B517696) (PTX) to targeting moieties like folic acid (FA). nih.gov This creates a prodrug that can be selectively delivered to tumor cells overexpressing the folate receptor. nih.gov Similarly, it has been used as a linker in the creation of self-assembling nanoparticles for targeted drug delivery, connecting targeting ligands, drugs, and imaging agents into a single, multifunctional construct. nih.gov
A primary role of this compound in bioconjugation is to facilitate the attachment of specific functional groups or labels to biomolecules. This is essential for tracking, imaging, and functional studies. Research has demonstrated the use of Fmoc-Glu(OtBu)-OH as a linker to attach fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or Alexa Fluor 5-succinimidyl ester (5AF), to drug-peptide conjugates. nih.gov This labeling allows for the visualization and tracking of the drug delivery system within biological systems, confirming its localization to target tissues. nih.gov The controlled, stepwise synthesis enabled by the protected glutamate derivative ensures that the label is attached at a specific site without interfering with the molecule's active components. nih.gov
The development of advanced diagnostics and imaging agents is a significant application area for this compound. Its derivatives are integral to the synthesis of targeted probes for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). acs.orgnih.gov
Researchers have synthesized highly specific ligands for the Prostate-Specific Membrane Antigen (PSMA), a biomarker for prostate cancer. acs.orgnih.gov These syntheses often employ Fmoc-Glu(OtBu)-OH or related structures to build the core of the targeting molecule, which is then conjugated to a chelator for a radionuclide (e.g., Technetium-99m for SPECT or Gallium-68 for PET). acs.orgnih.gov For instance, near-infrared (NIR) imaging probes have been developed by building a peptide sequence containing Fmoc-Glu(OtBu)-OH on a resin, which demonstrates high binding affinity and selectivity for PSMA-expressing tumors. nih.gov These agents have the potential to significantly improve the accuracy of cancer diagnosis and staging. nih.gov
This compound is a cornerstone in the design of sophisticated targeted delivery systems. By acting as a linker, it helps construct prodrugs and nanocarriers that can deliver therapeutic payloads specifically to diseased cells, minimizing off-target effects. nih.gov
A notable example is the creation of a folate-targeted delivery system for paclitaxel. nih.gov In this system, Fmoc-Glu(OtBu)-OH serves as the linker connecting folic acid (the targeting agent) to paclitaxel (the drug). nih.gov This conjugate is designed to be recognized by folate receptors, which are overexpressed on the surface of many cancer cells, leading to targeted uptake of the drug. nih.gov Similar strategies have been used to create targeted, self-assembling nanoparticles where a derivative of this compound links a glucose-targeting moiety (2-glucosamine) to paclitaxel, creating a nanoplatform for targeted cancer therapy. nih.gov
Table 2: Research Findings in Bioconjugation and Targeted Delivery
| Application Area | Synthesized Molecule/System | Role of this compound Derivative | Research Outcome |
|---|---|---|---|
| Targeted Drug Delivery | FA-Glu-PTX (Folate-Glutamate-Paclitaxel) | As Fmoc-Glu(OtBu)-OH, it acts as a linker between the targeting agent (FA) and the drug (PTX). nih.gov | Created a tumor-targeting prodrug carrier for cancer therapy. nih.gov |
| Diagnostics / Imaging | PSMA-Targeting NIR Probes | As Fmoc-Glu(OtBu)-OH, it is a key building block in the peptide sequence of the PSMA ligand. nih.gov | Developed probes with high binding affinity and selectivity for PSMA-expressing tumors, aiding in cancer diagnosis. nih.gov |
| Diagnostics / Imaging | PSMA-Binding Radioligands for SPECT | As Fmoc-L-Glu(OtBu)-OH, it is used in the solid-phase synthesis of the Glu-urea-Lys pharmacophore. acs.org | Synthesized novel Technetium-99m labeled ligands for SPECT imaging of prostate cancer. acs.org |
| Targeted Drug Delivery | 2DA-FITC-PTX Nanoparticles | As Fmoc-Glu(OtBu)-OH, it serves as the central linker conjugating a targeting ligand, a fluorescent dye, and a drug. nih.gov | Developed a self-assembling, targeted drug delivery system for cancer therapy. nih.gov |
| Neuroscience | CPT-Glu Conjugate | As Boc-L-Glu(OtBu)-OH, it is conjugated to Camptothecin to improve solubility and brain penetration. nih.gov | Enhanced delivery of a therapeutic agent across the blood-brain barrier. nih.gov |
Table 3: Compound Names Mentioned in Article
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | (2S)-5-(tert-butoxy)-5-oxo-2-(((phenylmethoxy)carbonyl)amino)pentanoic acid |
| Fmoc-Glu(OtBu)-OH | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid |
| Boc-L-Glu(OtBu)-OH | (S)-2-((tert-butoxycarbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid |
| Z-Ile-Glu(OtBu)-Ala-Leu-CHO | N-((S)-1-(((S)-1-(((S)-1-(((S)-1,3-dioxo-1-(4-oxo-4-(piperidin-1-yl)butan-2-yl)amino)butan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)-2-methylbutyl)formamide |
| CPT-Glu | Camptothecin-Glutamate Conjugate |
| FA-Glu-PTX | Folic Acid-Glutamate-Paclitaxel Conjugate |
| FITC | Fluorescein isothiocyanate |
| 5AF | Alexa Fluor 5-succinimidyl ester |
| PSMA | Prostate-Specific Membrane Antigen |
| H-Lys(Z)-OtBu | (S)-tert-butyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate |
| H-Glu(OtBu)-OtBu | Di-tert-butyl L-glutamate |
Specialized Applications and Emerging Research Areas
The specific functionalities of this compound make it an indispensable tool in sophisticated synthetic challenges, enabling the creation of highly specific probes, inhibitors, and targeted therapeutic agents.
This compound and its analogs are instrumental in the synthesis of fluorogenic enzyme substrates, which are critical tools for studying enzyme kinetics and for high-throughput screening of potential inhibitors. These substrates are designed to be non-fluorescent until cleaved by a specific enzyme, releasing a fluorescent molecule (fluorophore).
Research has focused on creating substrates for enzymes like transglutaminase 2 (TGase 2), which is implicated in various biological processes. hzdr.de While some syntheses start with the related Z-Glu-OH, the principles of side-chain protection are paramount. nih.gov For instance, the synthesis of the water-soluble dipeptidic fluorogenic substrate Z-Glu(HMC)-Gly-OH involves the esterification of a protected glutamic acid dipeptide with 4-methylumbelliferone, a fluorescent reporter group. nih.gov The resulting substrate, Z-Glu(HMC)-Gly-OH, was identified as having optimal properties for the kinetic characterization of acyl acceptor substrates and irreversible inhibitors of TGase 2. hzdr.de
In a similar application, a protected glutamic acid building block, Fmoc-Glu-OtBu, was used to synthesize a fluorogenic substrate for Dop, a proteasome-like enzyme from Mycobacterium tuberculosis and a potential drug target. nih.gov The process involved coupling the protected glutamic acid with 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorophore, to create the key building block Fmoc-Glu(AMC)-OtBu. nih.gov This was then incorporated into a peptide sequence to yield a substrate that could specifically monitor Dop activity. nih.gov The use of the OtBu protecting group on the glutamic acid side chain is crucial in these syntheses to prevent intramolecular cyclization or reaction at the wrong carboxyl group during the coupling of the fluorophore.
The proteasome is a central target in cancer therapy, and peptide-based inhibitors are a major class of compounds developed to block its function. This compound is frequently used as a starting material to build these complex peptide inhibitors. Its incorporation can influence the inhibitor's specificity and potency.
Several studies have demonstrated the direct use of this compound in synthesizing potent proteasome inhibitors. For example, a series of novel peptide aldehyde inhibitors were designed and synthesized to target the 20S proteasome. nih.gov Among the most active compounds were Cbz-Glu(OtBu)-Phe-Leucinal and Cbz-Glu(OtBu)-Leu-Leucinal, which showed a significant enhancement in activity compared to the well-known inhibitor MG132. nih.gov The "Cbz" group is synonymous with the "Z" (benzyloxycarbonyl) group.
In another study, the peptide Z-Ile-Glu(OtBu)-Ala-Leu-CHO was identified as a highly potent proteasome inhibitor with significant antitrypanosomal activity, highlighting its potential for treating parasitic diseases like sleeping sickness. asm.org This compound was one of the most effective proteasome inhibitors tested against Trypanosoma brucei. asm.org
Furthermore, the hexapeptide 4A6, with the sequence Ac-Thr(tBu)-His(Bzl)-Thr(Bzl)-Nle-Glu(OtBu)-Gly-Bza, was identified as a novel, specific, and reversible inhibitor of the β5 subunit of the 26S proteasome, which is responsible for its chymotrypsin-like activity. nih.gov The inclusion of the Glu(OtBu) residue was part of a structure that yielded potent cytotoxic activity, with a profile overlapping that of the FDA-approved proteasome inhibitor bortezomib. nih.gov
| Inhibitor Name/Sequence | Target | Key Finding | Reference |
|---|---|---|---|
| Cbz-Glu(OtBu)-Phe-Leucinal | 20S Proteasome | Exhibited significantly enhanced inhibitory activity compared to MG132. | nih.gov |
| Cbz-Glu(OtBu)-Leu-Leucinal | 20S Proteasome | Showed potent inhibition of the 20S proteasome. | nih.gov |
| Z-Ile-Glu(OtBu)-Ala-Leu-CHO | Trypanosoma brucei proteasome | Demonstrated high antitrypanosomal activity with an ED50 of 0.086 nM. | asm.org |
| Ac-Thr(tBu)-His(Bzl)-Thr(Bzl)-Nle-Glu(OtBu)-Gly-Bza (4A6) | β5 subunit of 26S Proteasome | A novel, specific, and reversible inhibitor of chymotrypsin-like activity. | nih.gov |
Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and therapy of prostate cancer. A prominent class of PSMA-targeting agents is based on a glutamate-urea-lysine (Glu-Urea-Lys or EUK) scaffold. The synthesis of these molecules heavily relies on protected glutamic acid derivatives like this compound or its Fmoc-protected counterpart, Fmoc-Glu(OtBu)-OH.
A novel and efficient solid-phase synthesis method for these urea-containing peptides was developed to overcome the challenges of traditional liquid-phase synthesis. researchgate.netnih.gov The process begins by attaching Fmoc-Glu(OtBu)-OH to a 2-chlorotrityl chloride (2-CTC) resin. researchgate.netnih.govresearchgate.net Following Fmoc deprotection, the free amine on the resin-bound glutamate is converted to an isocyanate intermediate using triphosgene (B27547). This reactive intermediate is then coupled with a protected lysine (B10760008) derivative to form the desired urea (B33335) linkage directly on the solid support. researchgate.netnih.gov The OtBu group on the glutamic acid side chain is essential to prevent it from reacting during the isocyanate formation and subsequent coupling steps.
This solid-phase approach offers considerable advantages, including milder reaction conditions and easier purification compared to liquid-phase methods that also use triphosgene to generate the isocyanate intermediate. nih.govnih.gov The strategy allows for the construction of complex PSMA-targeting ligands that can be further modified with linkers, chelating agents for radiolabeling (e.g., DOTA), or other functional moieties. nih.gov
| Starting Material | Synthetic Strategy | Key Intermediate | Target Scaffold | Reference |
|---|---|---|---|---|
| Fmoc-Glu(OtBu)-OH | Solid-Phase Peptide Synthesis (SPPS) | Resin-Glu-N=C=O (Isocyanate) | Glu-Urea-Lys (EUK) | researchgate.netnih.gov |
| (S)-di-tert-butyl-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-L-glutamate | Solid-Phase Peptide Synthesis (SPPS) | Alloc-protected KuE | Lysine-urea-glutamate (KuE) | nih.gov |
Glycopeptides, peptides bearing covalently attached carbohydrate moieties, are vital in many biological processes and are a focus of drug development and immunology. Their chemical synthesis is complex, requiring a careful strategy of orthogonal protecting groups to manage the reactivity of the amino acid and sugar components. Protected glutamic acid derivatives are often incorporated into the peptide backbone of these target molecules.
In the microwave-assisted solid-phase synthesis of a glycopeptide aldehyde, Fmoc-Glu(OtBu)-OH was used as one of the amino acid building blocks. biotage.com It was coupled to the growing peptide chain on the resin using standard coupling reagents like HBTU and HOBt. biotage.com The OtBu group ensures that the side-chain carboxylate does not interfere with the peptide bond formation or subsequent modifications.
Similarly, in the total chemical synthesis of the complex Thy-1 N-glycoprotein, a large and heavily glycosylated protein, Fmoc-Glu(OtBu)-OH was repeatedly used during the elongation of the peptide chain via microwave-assisted solid-phase synthesis. fu-berlin.de The stability of the OtBu group under the basic conditions required for Fmoc removal is a key advantage, although the potential for aspartimide formation from neighboring aspartic acid residues remains a challenge in such syntheses. uni-konstanz.de The successful incorporation of glutamic acid using this protected form was crucial for building the full-length polypeptide chain of the target glycoprotein. fu-berlin.de
Chemical Reactivity and Deprotection Strategies
Stability of Protecting Groups
The benzyloxycarbonyl (Z) group is stable to a range of conditions but is readily cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). bachem.com The tert-butyl (OtBu) ester is stable to the conditions used for Z-group removal but is labile to strong acids such as trifluoroacetic acid (TFA). bachem.com
Orthogonal Deprotection Schemes
The differential stability of the Z and OtBu groups allows for an orthogonal protection strategy. This means that one protecting group can be removed without affecting the other, enabling the selective unmasking of specific functional groups at different stages of a complex synthesis. This is a powerful tool for constructing complex peptides and other organic molecules.
Future Directions and Research Perspectives
Development of Novel Protecting Group Strategies for Glutamic Acid Derivatives
The cornerstone of modern peptide synthesis is the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. unityfvg.itnih.gov The widely used Fmoc/tBu strategy is a prime example of this principle. unityfvg.it However, the synthesis of complex peptides, such as cyclic or branched structures, necessitates a broader arsenal (B13267) of protecting groups with diverse cleavage specificities. nih.gov
Future research is geared towards the design of new protecting groups for the glutamic acid side chain that offer enhanced orthogonality and specialized functionalities. This allows for selective, on-resin modifications of the peptide chain. nih.gov For instance, researchers are designing novel, orthogonally protected glutamic acid analogs that facilitate on-resin macrocyclization, a key technique in developing constrained peptides with improved therapeutic properties. dntb.gov.uaacsgcipr.orgnih.gov
Another promising frontier is the use of enzymes for the deprotection of amino acid derivatives. advancedchemtech.comsemanticscholar.org Enzymatic deprotection offers unparalleled specificity and operates under mild, aqueous conditions, which aligns with the growing demand for green chemistry. advancedchemtech.com Research into enzymes like trypsin for the cleavage of specific N-terminal protecting groups demonstrates the potential for biocatalysis to introduce a new level of selectivity and stereospecificity into peptide synthesis. advancedchemtech.comsemanticscholar.org The development of such enzyme-labile groups for the glutamic acid side chain could revolutionize the synthesis of sensitive and complex peptides.
| Protecting Group Type | Examples | Cleavage Condition | Key Advantage |
| Acid-Labile | tert-Butyl (tBu) | Strong acid (e.g., TFA) | Standard in Fmoc-SPPS |
| Highly Acid-Labile | 2-Phenylisopropyl (2-PhiPr) | Mild acid (e.g., 1% TFA) | Orthogonal to tBu groups |
| Base-Labile | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Standard for α-amino group |
| Palladium-Catalyzed | Allyl (All) | Pd(0) catalyst | Orthogonal to both acid and base-labile groups |
| Enzyme-Labile | Benzyloxycarbonylarginyl | Trypsin | High specificity, mild aqueous conditions |
Green Chemistry Approaches in Z-Glu(OtBu)-OH Synthesis
The pharmaceutical industry is increasingly focusing on sustainability, prompting a shift towards greener chemical processes. advancedchemtech.comresearchoutreach.org Peptide synthesis has traditionally been associated with significant chemical waste, largely due to the extensive use of hazardous solvents and reagents. advancedchemtech.comnih.gov Future research on this compound synthesis is heavily influenced by the principles of green chemistry.
A key concept is atom economy , which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. ucla.eduwikipedia.orgacs.org The use of protecting groups inherently lowers atom economy because these groups are removed and discarded. ucla.edujk-sci.com Therefore, a major goal is to develop syntheses that minimize the use of protecting groups or utilize catalytic rather than stoichiometric reagents. jk-sci.com
Key areas of green chemistry research relevant to this compound include:
Greener Solvents : Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more benign alternatives such as water, ethanol, or binary mixtures like DMSO/EtOAc is a primary focus. researchoutreach.orggyrosproteintechnologies.comrsc.org Water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, are being developed to enable peptide synthesis in aqueous media. nih.govsemanticscholar.org
Biocatalysis : The use of enzymes to catalyze the synthesis and modification of peptides is a rapidly growing field. unityfvg.itmonash.edu Biocatalysts can perform reactions with high selectivity under mild conditions, reducing the need for protecting groups and hazardous reagents. nih.govacsgcipr.org Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the efficiency and selectivity of enzymes, offering a powerful and more sustainable approach for producing large and complex peptides. bachem.combachem.com
Solventless Synthesis : Techniques like ball milling are being explored for the solvent-free preparation of N-protected amino acids, offering a significant reduction in environmental impact compared to traditional solution-based methods. acs.org
Expansion of this compound Applications in Advanced Materials Science
Beyond its role in therapeutic peptides, this compound is a precursor to poly(glutamic acid) (PGA), a versatile polymer with significant applications in materials science. nih.govnih.gov PGA is biodegradable, biocompatible, and non-immunogenic, making it an ideal candidate for various biomedical applications. nih.govnih.govmdpi.com
Future research is focused on leveraging these properties to create sophisticated, functional materials:
Drug Delivery Systems : PGA-based nanomaterials are being extensively developed as carriers for chemotherapeutic drugs. nih.govnih.gov The pendant carboxyl groups of PGA allow for the conjugation of drugs, targeting ligands, and imaging agents. These nanocarriers can be designed to release their payload in response to specific stimuli within the tumor microenvironment, such as lower pH. nih.gov
Hydrogels for Tissue Engineering : Peptides containing glutamic acid residues can self-assemble into ordered nanostructures like nanofibers and nanotubes, which form hydrogels. royalsocietypublishing.orgnih.gov These hydrogels can serve as scaffolds for 3D cell culture and tissue regeneration. mdpi.com Researchers are creating hybrid hydrogels by grafting self-assembling peptides onto a poly(γ-glutamic acid) backbone. nih.govacs.org These materials exhibit tailorable mechanical properties and self-healing capabilities, making them promising for tissue engineering applications. nih.govacs.org
Bioremediation : The strong ion-binding capacity of PGA makes it a candidate for creating nanoparticles that can sequester toxic heavy metal ions, such as lead, from contaminated water. researchgate.net
| Material Type | Precursor/Component | Key Feature | Potential Application |
| Nanoparticles | Poly(glutamic acid) | Biocompatible, drug-conjugatable | Targeted cancer therapy nih.govnih.gov |
| Hydrogels | Self-assembling peptides with Glu residues | Form 3D scaffolds, self-healing | Tissue engineering, regenerative medicine mdpi.comnih.gov |
| Hybrid Hydrogels | Poly(γ-glutamic acid) + β-sheet peptides | Tunable mechanical properties | Advanced biomedical scaffolds acs.org |
| Complexing Agents | Poly(glutamic acid) | Heavy metal binding | Water treatment and bioremediation researchgate.net |
Integration of this compound in Automated Synthesis Platforms
The demand for synthetic peptides for research and therapeutic development has driven the advancement of automated synthesis technologies. nih.gov Solid-phase peptide synthesis (SPPS) has been optimized for automation, enabling the high-throughput synthesis of numerous peptide sequences. nih.govacs.org this compound and its Fmoc-protected counterpart are standard reagents in these automated processes. sigmaaldrich.com
The future in this area lies in enhancing the speed, efficiency, and scale of automated synthesis. Automated fast-flow peptide synthesis (AFPS) represents a significant leap forward, drastically reducing the time required for amino acid incorporation and enabling the synthesis of protein-length chains in a matter of hours. amidetech.com The success of these high-speed platforms depends on the availability of high-quality, fully compatible building blocks like this compound.
Future research will focus on:
Optimizing Coupling Chemistries : Developing faster and more efficient coupling reagents and protocols that are compatible with rapid-flow systems and minimize side reactions, especially for challenging sequences.
Real-Time Monitoring : Integrating advanced analytical techniques into automated synthesizers to monitor the efficiency of each coupling and deprotection step in real-time, allowing for immediate adjustments and ensuring higher fidelity of the final product.
High-Throughput Diversification : Using automated platforms for the high-throughput derivatization of peptides on-resin to create large libraries of peptidomimetics for drug discovery. acs.org This requires a diverse palette of protected amino acid derivatives that can be selectively functionalized.
Exploration of Stereoisomers and Their Distinct Biological Activities (e.g., Z-D-Glu(OtBu)-OH)
While proteins in nature are almost exclusively composed of L-amino acids, the incorporation of their mirror-image counterparts, D-amino acids, into synthetic peptides offers significant advantages for therapeutic applications. nih.govlifetein.comwikipedia.org Peptides containing D-amino acids are resistant to degradation by proteases, which significantly enhances their stability and in vivo half-life. nih.govlifetein.com The use of Z-D-Glu(OtBu)-OH allows for the strategic placement of a D-glutamic acid residue within a peptide sequence. chemsrc.compeptide.comcalpaclab.com
The distinct stereochemistry of D-amino acids can lead to unique three-dimensional structures and novel biological activities. lifetein.comnih.gov A peptide composed entirely of D-amino acids (an "inverso" peptide) will adopt a mirror-image conformation of its L-counterpart and can interact with biological targets in unique ways. wikipedia.org
Future research perspectives include:
Enhanced Peptide Stability : Systematically replacing L-glutamic acid with D-glutamic acid at various positions in a therapeutic peptide to identify analogs with improved pharmacokinetic profiles due to increased resistance to enzymatic degradation. nih.govlifetein.com
Novel Receptor Interactions : Designing D-peptides that can bind to targets that are difficult to address with traditional L-peptides or small molecules. The unique spatial arrangement of a D-peptide can lead to different binding affinities and selectivities. nih.gov
Modulating Self-Assembly : Exploring how the introduction of D-amino acids into self-assembling peptide sequences affects their secondary structure and the morphology of the resulting nanomaterials. mdpi.comnih.govrsc.org This could lead to the creation of novel biomaterials with precisely controlled properties.
The exploration of stereoisomers like Z-D-Glu(OtBu)-OH is a key strategy in modern peptidomimetic design, opening up new avenues for developing more stable, potent, and innovative peptide-based therapeutics and materials. lifetein.comrsc.orgmedchemexpress.com
Q & A
Q. How can this compound be integrated into the synthesis of cell-impermeable inhibitors for intracellular enzyme studies?
- Methodological Answer : After coupling to inhibitory moieties (e.g., naphthoyl groups), hydrolyze the tert-butyl ester under acidic conditions (TFA/DCM) to generate the free carboxylate, which enhances polarity and prevents membrane penetration. Validate impermeability via fluorescence microscopy using tagged inhibitors and control experiments with permeabilized cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
